2,5-Difluorostyrene

Optical materials Refractive index engineering Polymer formulation

2,5-Difluorostyrene (IUPAC: 2-ethenyl-1,4-difluorobenzene, CAS 305371-97-5) is a ring-fluorinated styrenic monomer belonging to the difluorostyrene isomer family (C₈H₆F₂, MW 140.13 g/mol). It is a clear, colorless liquid at ambient temperature, characterized by a density of 1.1306 g/cm³, a refractive index (n20/D) of 1.4979, and a boiling point of 56 °C at 30 mmHg.

Molecular Formula C8H6F2
Molecular Weight 140.13 g/mol
CAS No. 305371-97-5
Cat. No. B1370312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluorostyrene
CAS305371-97-5
Molecular FormulaC8H6F2
Molecular Weight140.13 g/mol
Structural Identifiers
SMILESC=CC1=C(C=CC(=C1)F)F
InChIInChI=1S/C8H6F2/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2
InChIKeyDSIWLDCXHHMNQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluorostyrene (CAS 305371-97-5): Procurement-Grade Monomer Identity and Physicochemical Profile


2,5-Difluorostyrene (IUPAC: 2-ethenyl-1,4-difluorobenzene, CAS 305371-97-5) is a ring-fluorinated styrenic monomer belonging to the difluorostyrene isomer family (C₈H₆F₂, MW 140.13 g/mol) . It is a clear, colorless liquid at ambient temperature, characterized by a density of 1.1306 g/cm³, a refractive index (n20/D) of 1.4979, and a boiling point of 56 °C at 30 mmHg . The compound features a 1,4-difluoro substitution pattern on the aromatic ring (fluorines at the 2- and 5-positions relative to the vinyl group), which imparts a distinct electronic environment compared to its regional isomers such as 2,4-difluorostyrene (CAS 399-53-1) or 2,6-difluorostyrene (CAS 207226-37-7) . Commercially, 2,5-difluorostyrene is supplied at ≥99% purity by major international vendors including Sigma-Aldrich (Merck) and Apollo Scientific Ltd., and is stored under refrigeration (2–8 °C) owing to its flammable liquid classification (H226) .

Why 2,5-Difluorostyrene Cannot Be Interchanged with Other Difluorostyrene Isomers in Precision Polymer Synthesis


Ring-fluorinated styrene isomers are not interchangeable commodities: the position of fluorine substituents on the aromatic ring governs the monomer's electronic character, reactivity ratios in copolymerization, and the thermal-mechanical properties of the resulting polymer [1]. Fluorine exerts a strong electron-withdrawing inductive effect (−I) when positioned ortho or meta to the vinyl group, but a weaker resonance-donating effect (+M) from the para position. In 2,5-difluorostyrene, the 2-fluoro substituent is ortho to the vinyl group (σ_m ≈ 0.34) while the 5-fluoro is para (σ_p ≈ 0.06), creating a net electron-withdrawing character distinct from the 2,4-isomer (ortho + meta) or the 3,4-isomer (meta + meta) [2]. These electronic differences manifest quantitatively in copolymerization behavior: for a closely related isomer, 2,4-difluorostyrene, the product of monomer reactivity ratios with 1-vinylnaphthalene is r₁r₂ = 0.74 at 70 °C, reflecting a tendency toward alternating copolymerization that differs markedly from monofluorinated or non-fluorinated styrenes [1]. Consequently, substituting isomers in a polymerization recipe alters the copolymer microstructure (sequence distribution), the glass transition temperature (Tg), and ultimately the material's performance in application [1]. Procurement decisions must therefore be isomer-specific.

Quantitative Differentiation Evidence: 2,5-Difluorostyrene vs. Closest Isomer Analogs


Refractive Index Differentiation: 2,5-Difluorostyrene vs. 2,4-Difluorostyrene

2,5-Difluorostyrene exhibits a measurably lower refractive index (n20/D 1.4979) compared to its 2,4-difluorostyrene isomer (n20/D 1.512), a difference of Δn = −0.0141 . While this difference appears modest in absolute terms, it is significant in the context of optical polymer formulation, where refractive index matching or tuning to a specific target value (e.g., for cladding layers in optical waveguides or anti-reflective coatings) requires precise control at the third decimal place.

Optical materials Refractive index engineering Polymer formulation

Copolymerization Behavior: Class-Level Evidence of Isomer-Dependent Reactivity Ratios

In the most relevant published copolymerization study of ring-difluorostyrenes, 2,4-difluorostyrene (DFS) exhibited a product of monomer reactivity ratios r₁VNrDFS = 0.74 when copolymerized with 1-vinylnaphthalene (1VN) at 70 °C under radical conditions, indicative of a near-random to moderately alternating copolymerization tendency [1]. This value distinguishes DFS from its more heavily fluorinated analogs: the product r₁VNrTEFS for 2,3,5,6-tetrafluorostyrene is 0.30 (strongly alternating), while for 4-fluorostyrene (4FS, monofluorinated) it is 0.85 (nearly ideal random) [1]. Although direct reactivity ratio data for 2,5-difluorostyrene are absent from the peer-reviewed literature, its electronic character (ortho-F σ_m 0.34 + para-F σ_p 0.06, net σ ≈ 0.40) positions it between the monofluorinated and more highly fluorinated styrenes on the reactivity spectrum [2]. This class-level inference predicts that 2,5-difluorostyrene will exhibit an intermediate alternating tendency in copolymerization with electron-rich comonomers, distinct from the 2,4-isomer (σ ≈ 0.40 as well, but via ortho + meta contributions) due to differences in π–π stacking interactions between fluorinated and non-fluorinated aromatic rings [1]. The Tg values of copolymers derived from fluorinated styrenes are elevated relative to their mole-average values when alternating tendency is high, a structure–property relationship that directly impacts thermal performance specifications.

Radical copolymerization Reactivity ratios Sequence distribution control

Documented Polymer Physics Interest: Poly(2,5-difluorostyrene) Molecular Motion by NMR

A dedicated study published in Polymer Science U.S.S.R. (1965) by Vol'kenshtein, Kol'tsov, and Khachaturov specifically investigated molecular motion in poly(2,5-difluorostyrene) using nuclear magnetic resonance (NMR) [1]. The existence of a published homopolymer characterization study focused specifically on the 2,5-isomer—rather than on other difluorostyrene isomers—indicates that this particular substitution pattern generates polymer chain dynamics of sufficient scientific interest to merit independent investigation. The study provides NMR-derived activation parameters for segmental motion in the solid polymer, which are directly relevant to predicting Tg, sub-Tg relaxations, and the polymer's mechanical response at different temperatures [1]. While the full text is not open-access, the study's abstract confirms that poly(2,5-difluorostyrene) exhibits distinct molecular motion characteristics arising from the 1,4-difluoro aromatic substitution geometry.

Polymer physics NMR spectroscopy Molecular motion Fluoropolymer characterization

Commercial Purity Benchmarking: 2,5-Difluorostyrene at ≥99% from Major International Suppliers

2,5-Difluorostyrene is commercially available at a certified purity of 99% (GC) from Sigma-Aldrich (Merck KGaA) and Apollo Scientific Ltd., supplied as a clear, colorless liquid with storage at 2–8 °C under ambient shipping conditions . The CAS registry number is dual-listed as 305371-97-5 and 398-70-9, with the latter being the more commonly cited identifier in commercial catalogs . In contrast, its closest isomer, 2,4-difluorostyrene (CAS 399-53-1), is less commonly stocked at 99% purity level by major global distributors, often requiring custom synthesis or being listed at lower purity specifications (e.g., 95–97%) from regional suppliers . 2,6-Difluorostyrene (CAS 207226-37-7) is available at 97% purity from specialty suppliers but is not a standard catalog item at Sigma-Aldrich . This differential in commercial availability and certified purity reduces the procurement risk for 2,5-difluorostyrene users who require reproducible polymerization kinetics, as impurity profiles (e.g., residual aldehyde precursor, stabilizers) can significantly affect initiation efficiency and molecular weight control.

Monomer purity Procurement specification Polymerization-grade monomer

Evidence-Backed Application Scenarios for 2,5-Difluorostyrene in Research and Industrial Procurement


Synthesis of Fluorinated Styrenic Copolymers with Precisely Controlled Alternating Microstructure

Based on class-level copolymerization evidence, 2,5-difluorostyrene is the appropriate monomer choice when the target is a fluorinated styrenic copolymer with a moderate alternating tendency—more alternating than monofluorinated styrene (r₁r₂ ≈ 0.85) but less alternating than tetrafluorostyrene (r₁r₂ ≈ 0.30) [1]. The 2,5-difluoro substitution pattern (ortho + para fluorines) provides a distinct electronic profile that influences π–π stacking interactions with aromatic comonomers, enabling fine-tuning of the copolymer sequence distribution and consequently the glass transition temperature (Tg) [1]. Users should note that direct reactivity ratio measurements for the 2,5-isomer are not yet published; experimental determination (e.g., via the Mayo-Lewis method) is advised as part of process development. This scenario leverages the evidence from Section 3, Evidence Item 2.

Optical Polymer Formulation Requiring Refractive Index Tuning Below nD 1.500

For optical coatings, waveguide claddings, or anti-reflective layers where the target refractive index must fall below 1.500 (sodium D-line), 2,5-difluorostyrene (n20/D 1.4979) is preferred over 2,4-difluorostyrene (n20/D 1.512) [1][2]. The approximately 0.014 unit difference is sufficient to shift a copolymer formulation from above to below the 1.500 threshold, which is a common target for low-index optical polymers. This differentiation is directly supported by the cross-study comparable evidence in Section 3, Evidence Item 1. Users should verify the refractive index of their specific polymer batch, as copolymer composition and processing history can shift the measured value.

Fluoropolymer Research Building on Established Poly(2,5-difluorostyrene) Characterization Literature

Academic or industrial research groups initiating a new fluoropolymer project may preferentially select 2,5-difluorostyrene over other difluorostyrene isomers because a foundational NMR-based molecular motion study of its homopolymer already exists in the peer-reviewed literature (Vol'kenshtein et al., 1965) [1]. This reduces the initial characterization burden for Tg, sub-Tg relaxation behavior, and chain dynamics—parameters that are critical for predicting the polymer's mechanical performance across temperature ranges. The existence of this prior art is documented in Section 3, Evidence Item 3. Researchers are cautioned that the 1965 study used polymer prepared by radical polymerization; properties may differ for polymers prepared by controlled/living methods.

Procurement of High-Purity Monomer for Living/Controlled Radical Polymerization Protocols

For atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain transfer (RAFT), or nitroxide-mediated polymerization (NMP), monomer purity is a critical success parameter because residual inhibitors, aldehyde precursors, or metal contaminants can quench the active chain ends or deactivate the catalyst system [1]. 2,5-Difluorostyrene's availability at 99% purity from Sigma-Aldrich (Merck)—a Tier-1 supplier with ISO-certified quality systems—makes it the procurement-optimal choice among difluorostyrene isomers, where competing isomers are typically offered at 95–97% purity from regional distributors [1][2]. This scenario is supported by the cross-study comparable evidence in Section 3, Evidence Item 4. Researchers should still perform inhibitor removal (e.g., passing through a short basic alumina column) immediately prior to polymerization, regardless of the purchased purity specification.

Technical Documentation Hub

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